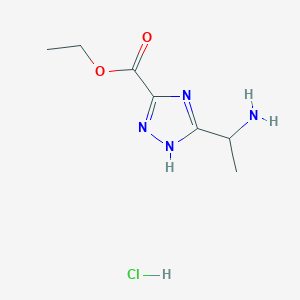

ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride” is a derivative of the 1H-1,2,4-triazole class of compounds . These compounds are known to have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylate and amino groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound that has seen various applications in the field of synthetic chemistry. Its utility lies in its role as a building block for synthesizing a wide range of heterocyclic compounds. For instance, it has been utilized in the synthesis of Schiff and Mannich bases of isatin derivatives, which involves the treatment of ethyl imidate hydrochlorides with ethyl carbazate, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted with isatin and 5-chloroisatin to form Schiff bases, indicating the versatility of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride in synthesizing complex organic structures (Bekircan & Bektaş, 2008).

Furthermore, an efficient route to ethyl 5-alkyl-(aryl)-1H-1,2,4-triazole-3-carboxylates was developed, showcasing the compound's role in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates. This method highlights the compound's significance in creating various triazole derivatives under mild conditions, which are crucial in pharmaceutical and materials science research (Chudinov et al., 2015).

Structural and Conformational Analysis

In-depth studies have also been conducted on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which include ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride as a precursor. These studies provide valuable insights into the compound's structural and conformational characteristics, including its acetylation reactions and the formation of diacetylated isomers. Such research is instrumental in understanding the chemical behavior and potential applications of triazole derivatives in designing novel chemical entities (Dzygiel et al., 2004).

Application in Fluoroalkylated Compounds Synthesis

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has also been used in synthesizing fluoroalkylated dihydroazolo[1,5-a]pyrimidines. This application underscores the compound's utility in introducing fluoroalkyl groups into heterocycles, which is of significant interest in medicinal chemistry due to the pharmacokinetic properties imparted by fluoroalkyl groups. The ability to undergo ring-chain isomerization depending on solvent and substituent length further illustrates the chemical versatility and potential for developing novel compounds with desired properties (Goryaeva et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4(2)8)10-11-6;/h4H,3,8H2,1-2H3,(H,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGGXVGJYMMKMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)

![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)

![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)

![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)